Curcumin Sulfate Tetrabutylammonium Salt
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Overview
Description
Curcumin Sulfate Tetrabutylammonium Salt is a derivative of curcumin, a natural polyphenolic compound found in the rhizomes of turmeric (Curcuma longa). This compound is known for its enhanced solubility and stability compared to curcumin, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfur trioxide-pyridine complex as the sulfonating agent and tetrabutylammonium hydroxide to neutralize the sulfonic acid groups .
Industrial Production Methods
Industrial production methods for Curcumin Sulfate Tetrabutylammonium Salt are not widely documented. the process likely involves large-scale sulfonation and neutralization reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Curcumin Sulfate Tetrabutylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidative products.
Reduction: It can be reduced under specific conditions to yield reduced forms of curcumin derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of curcumin, which can have different biological and chemical properties .
Scientific Research Applications
Curcumin Sulfate Tetrabutylammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the food and beverage industry as a reference standard for quality control.
Mechanism of Action
Curcumin Sulfate Tetrabutylammonium Salt exerts its effects through several mechanisms:
Antioxidant Activity: Acts as a scavenger of reactive oxygen species, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and chemokines.
Anticancer Activity: Modulates various signaling pathways involved in cell proliferation, apoptosis, and metastasis
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound with lower solubility and stability.
Tetrahydrocurcumin: A hydrogenated derivative with enhanced bioavailability.
Curcumin Glucuronide: A metabolite with different pharmacokinetic properties
Uniqueness
Curcumin Sulfate Tetrabutylammonium Salt is unique due to its enhanced solubility and stability, making it more suitable for various research applications compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C37H55NO9S |
---|---|
Molecular Weight |
689.9 g/mol |
IUPAC Name |
[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] sulfate;tetrabutylazanium |
InChI |
InChI=1S/C21H20O9S.C16H36N/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h3-12,24H,13H2,1-2H3,(H,25,26,27);5-16H2,1-4H3/q;+1/p-1/b7-3+,8-4+; |
InChI Key |
HTMKAOXPAZHLMP-UQXJJJGTSA-M |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O |
Origin of Product |
United States |
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